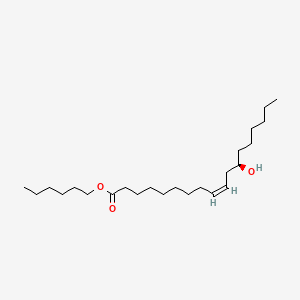

Hexyl (R)-12-hydroxyoleate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hexyl ®-12-hydroxyoleate is an ester compound derived from oleic acid, a monounsaturated fatty acid, and hexanol This compound is characterized by the presence of a hydroxyl group at the 12th carbon of the oleic acid chain, making it a hydroxy ester

準備方法

Synthetic Routes and Reaction Conditions

Hexyl ®-12-hydroxyoleate can be synthesized through esterification reactions. One common method involves the reaction of oleic acid with hexanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of Hexyl ®-12-hydroxyoleate may involve continuous esterification processes. These processes utilize large-scale reactors where oleic acid and hexanol are continuously fed into the system, and the ester product is continuously removed. Catalysts such as sulfuric acid or solid acid catalysts are used to enhance the reaction rate and yield. The product is then subjected to purification steps, including distillation and filtration, to obtain the desired purity.

化学反応の分析

Types of Reactions

Hexyl ®-12-hydroxyoleate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield oleic acid and hexanol.

Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis (saponification) can be carried out using sodium hydroxide (NaOH).

Transesterification: Catalysts such as sodium methoxide (NaOCH₃) or sulfuric acid (H₂SO₄) are used.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Hydrolysis: Oleic acid and hexanol.

Transesterification: Different esters and alcohols.

科学的研究の応用

Hexyl ®-12-hydroxyoleate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

Biology: Investigated for its potential role in biological membranes and lipid metabolism.

Medicine: Explored for its potential use in drug delivery systems and as an active ingredient in topical formulations.

Industry: Utilized in the production of biodegradable lubricants, surfactants, and emulsifiers.

作用機序

The mechanism of action of Hexyl ®-12-hydroxyoleate involves its interaction with biological membranes and enzymes. The hydroxyl group at the 12th carbon allows it to participate in hydrogen bonding and other interactions with proteins and lipids. This can affect membrane fluidity and permeability, as well as enzyme activity. In drug delivery systems, it can enhance the solubility and bioavailability of active pharmaceutical ingredients.

類似化合物との比較

Hexyl ®-12-hydroxyoleate can be compared with other similar compounds, such as:

Methyl oleate: An ester of oleic acid and methanol, used as a biodiesel component.

Ethyl oleate: An ester of oleic acid and ethanol, used as a solvent and in pharmaceutical formulations.

Butyl oleate: An ester of oleic acid and butanol, used as a plasticizer and lubricant.

Uniqueness

Hexyl ®-12-hydroxyoleate is unique due to the presence of the hydroxyl group at the 12th carbon, which imparts distinct chemical and physical properties. This hydroxyl group allows for additional hydrogen bonding and interactions, making it suitable for specific applications in cosmetics and pharmaceuticals.

生物活性

Hexyl (R)-12-hydroxyoleate, a member of the hydroxy fatty acids (HFAs) family, has garnered attention for its potential biological activities. This compound is characterized by a hydroxyl group on a long aliphatic chain, which imparts unique biochemical properties. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, including cancer cell lines, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C24H46O3 and is classified as an unsaturated hydroxy fatty acid. Its structure features a hydroxyl group at the 12th carbon of the oleic acid chain, which influences its solubility and reactivity. The compound's solubility parameters have been studied to understand its interactions with biological membranes and other lipids .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of various hydroxy fatty acids, including this compound. In vitro experiments have demonstrated that hydroxy fatty acids can inhibit the growth of cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer). For instance, specific regioisomers of hydroxy fatty acids have shown significant antiproliferative activity by inducing histone acetylation and inhibiting histone deacetylase (HDAC) enzymes . The mechanism involves modulation of signaling pathways such as STAT3, which is crucial for tumor growth and survival.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | TBD | Inhibition of HDAC and STAT3 |

| 9-Hydroxystearic Acid | HT29 | TBD | Upregulation of p21WAF1 |

Metabolic Pathways

This compound is metabolized via pathways involving acyl-CoA synthetases and acyl-CoA dehydrogenases. Studies have indicated that enzymes such as ACAD10 and ACAD11 are essential for the catabolism of hydroxy fatty acids in mammalian cells. These enzymes facilitate the conversion of hydroxy fatty acids into acyl-CoA derivatives, which are subsequently utilized in various metabolic processes . Understanding these pathways is critical for elucidating the compound's role in lipid metabolism and energy homeostasis.

Case Studies

- Antiproliferative Activity in Lung Cancer Cells : A study evaluating various hydroxy fatty acids showed that this compound significantly reduced cell viability in A549 cells after 48 hours of treatment. The observed IC50 value was indicative of its potential as a therapeutic agent against lung cancer.

- Impact on Lipid Metabolism : Research involving Hepa1-6 cells demonstrated that this compound influences lipid metabolism by modulating gene expression related to fatty acid oxidation. This suggests its potential role in managing metabolic disorders associated with dysregulated lipid metabolism.

特性

CAS番号 |

6030-14-4 |

|---|---|

分子式 |

C24H46O3 |

分子量 |

382.6 g/mol |

IUPAC名 |

hexyl (Z,12R)-12-hydroxyoctadec-9-enoate |

InChI |

InChI=1S/C24H46O3/c1-3-5-7-15-19-23(25)20-16-13-11-9-10-12-14-17-21-24(26)27-22-18-8-6-4-2/h13,16,23,25H,3-12,14-15,17-22H2,1-2H3/b16-13-/t23-/m1/s1 |

InChIキー |

KITUJVIGXXGBLV-AONZOJHOSA-N |

異性体SMILES |

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCCCCC)O |

正規SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCCCCCC)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。